molecular formula C7H7IN2O B1406428 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1609679-06-2

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B1406428
CAS No.: 1609679-06-2
M. Wt: 262.05 g/mol
InChI Key: SXASDKRGANURGV-UHFFFAOYSA-N
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Description

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic organic compound with the molecular formula C7H7IN2O. It is part of the pyrrolopyridine family, which consists of a pyrrole ring fused to a pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are enzymes involved in various cellular processes, including cell cycle regulation and circadian rhythms . The interaction between this compound and these enzymes is primarily inhibitory, leading to a decrease in their activity and subsequent downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the MAP kinase-activated protein kinases . By inhibiting these kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The iodine atom in its structure enhances its binding affinity to the active sites of Casein kinase 1 alpha and delta, leading to enzyme inhibition . This inhibition results in altered phosphorylation states of downstream substrates, ultimately affecting gene expression and cellular functions. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying signaling pathways and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as Casein kinase 1 alpha and delta . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of metabolites that could contribute to its overall biological activity and toxicity profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves the iodination of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine substituent, which enhances its reactivity and potential for further functionalization in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-iodo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXASDKRGANURGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 2
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 3
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 4
Reactant of Route 4
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 5
Reactant of Route 5
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 6
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

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